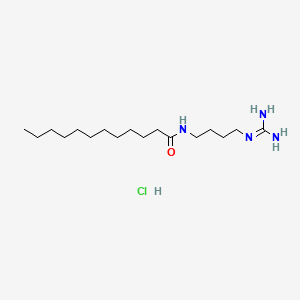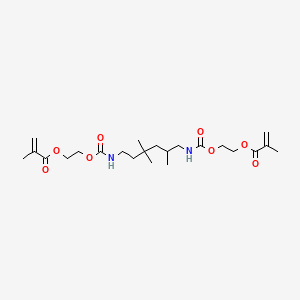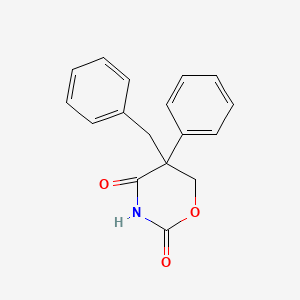
Lauramidobutyl guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauramidobutyl guanidine hydrochloride is a chemical compound known for its applications in various fields, including cosmetics and personal care products. It is primarily used as a conditioning agent for hair and skin, providing benefits such as improved combability, suppleness, softness, and shine . The compound is characterized by its molecular formula C17H37ClN4O and a molecular weight of 348.95488 .
Méthodes De Préparation
The synthesis of lauramidobutyl guanidine hydrochloride involves several steps. One common method includes the reaction of lauric acid with butylamine to form lauramidobutylamine. This intermediate is then reacted with cyanamide to form the guanidine derivative, which is subsequently treated with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Lauramidobutyl guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lauramidobutyl guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and hair care.
Industry: It is widely used in the formulation of cosmetics and personal care products due to its conditioning properties
Mécanisme D'action
The mechanism of action of lauramidobutyl guanidine hydrochloride involves its interaction with biological membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the penetration of active ingredients into the skin and hair. It also forms hydrogen bonds with proteins, leading to improved conditioning effects .
Comparaison Avec Des Composés Similaires
Lauramidobutyl guanidine hydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Lauramidopropylamine oxide: Another conditioning agent used in personal care products.
Cocamidopropyl betaine: A surfactant and conditioning agent with similar applications.
Stearamidopropyl dimethylamine: Used in hair conditioners and skin care products for its conditioning properties
This compound stands out due to its specific molecular structure, which provides unique conditioning effects and compatibility with various formulations.
Propriétés
Numéro CAS |
499222-90-1 |
|---|---|
Formule moléculaire |
C17H37ClN4O |
Poids moléculaire |
349.0 g/mol |
Nom IUPAC |
N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H |
Clé InChI |
OIRJSOTXADYFGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)




